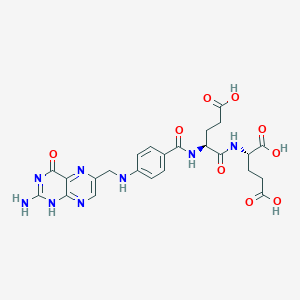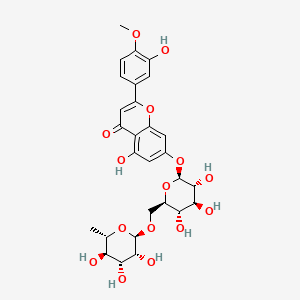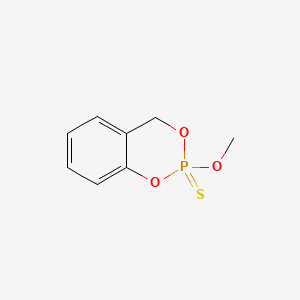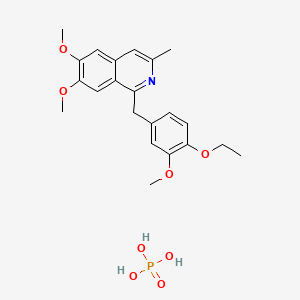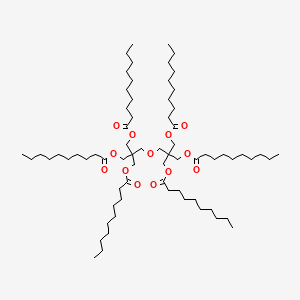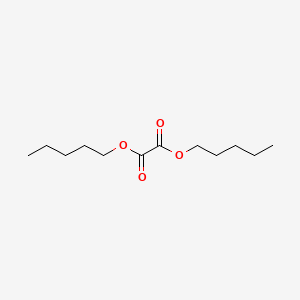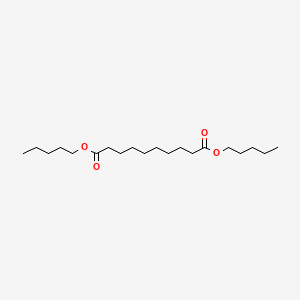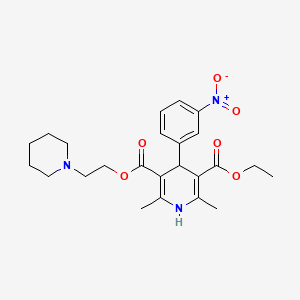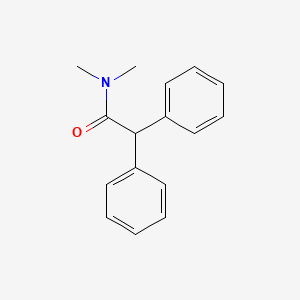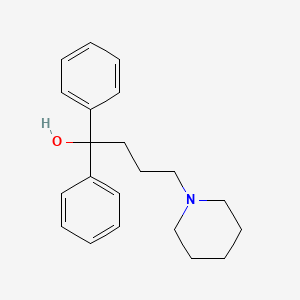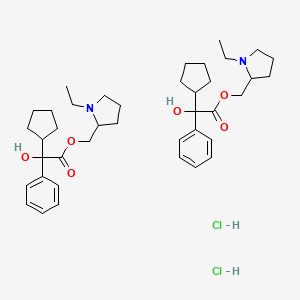
1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride
描述
1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride is a chemical compound that belongs to the class of glycolate derivatives. It is commonly used in medical research as a potential therapeutic agent and in industrial research for improving product quality and efficiency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride involves multiple steps. One common method includes the cyclization of piperidine derivatives followed by esterification reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually crystallized and purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives and glycolate esters, depending on the specific reaction conditions and reagents used .
科学研究应用
1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized to improve the quality and efficiency of industrial processes, such as in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of 1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride involves its interaction with specific molecular targets, such as muscarinic receptors. By blocking these receptors, the compound can modulate various physiological processes, including neurotransmission and muscle contraction .
相似化合物的比较
Similar Compounds
Cyclopentolate: Another glycolate derivative used primarily as an anticholinergic agent.
Atropine: A well-known anticholinergic compound with similar pharmacological properties.
Scopolamine: Used for its anticholinergic effects in treating motion sickness and postoperative nausea.
Uniqueness
1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to selectively interact with muscarinic receptors makes it a valuable compound for both research and therapeutic applications .
属性
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H29NO3.2ClH/c2*1-2-21-14-8-13-18(21)15-24-19(22)20(23,17-11-6-7-12-17)16-9-4-3-5-10-16;;/h2*3-5,9-10,17-18,23H,2,6-8,11-15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAQKBQTNVWCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.CCN1CCCC1COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8015-54-1 | |
| Record name | 1-Ethyl-2-pyrrolidinylmethyl-alpha-phenylcyclopentylglycolate, 1-ethyl-3-piperidyl-alpha-phenylcyclopentylglycolate drug combination | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008015541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


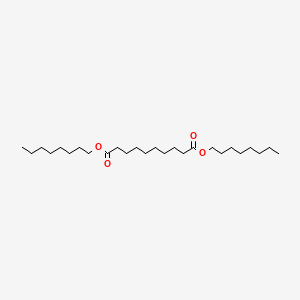
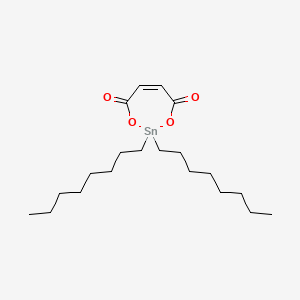
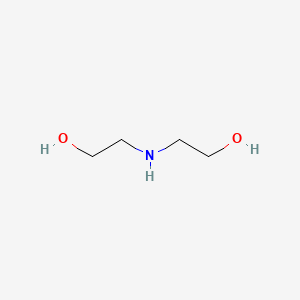
![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)
